molecular formula C25H21NO6 B2524476 (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide CAS No. 892639-76-8

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B2524476
CAS RN: 892639-76-8
M. Wt: 431.444
InChI Key: VYNDQLUWPMXWPF-QRVIBDJDSA-N
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Description

The compound "(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide" is a complex organic molecule that appears to be related to the family of acetamides and benzofurans. The presence of methoxy groups and the acetamide moiety suggests potential for various biological activities, which could be of interest in pharmaceutical research.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do offer insight into related compounds. For instance, the stereoselective synthesis of Z-3-alkoxy-2-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones involves photoreorganisation of related indene-diones in anhydrous acetone, leading to products with similar structural motifs . This suggests that a similar synthetic approach might be applicable for the target compound, potentially involving a photochemical step to establish the Z-configuration of the double bond.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzofuran core, substituted with a methoxybenzylidene group, and an acetamide side chain with additional methoxy substitution. The Z-configuration indicates a specific geometric isomer where the highest priority substituents on either end of the double bond are on opposite sides. The related structures described in the papers include crystal structures of oxothiazolidin-2-ylidene acetamides, which share some structural features with the target compound, such as the acetamide group and the Z-configuration . These structures could provide a basis for predicting the molecular geometry and conformation of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity would be influenced by the molecular structure. The presence of methoxy groups could increase solubility in organic solvents. The chemical properties, including acidity, basicity, and reactivity, would be determined by the functional groups present. The acetamide group could confer some degree of amide resonance stability, affecting the compound's reactivity. The papers provided do not offer specific data on the physical and chemical properties of the compound, but insights can be drawn from the related structures that have been characterized, such as the oxothiazolidin-2-ylidene acetamides .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy was emphasized, suggesting a potential area of application for related compounds (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another research effort focused on the antimicrobial activity of rhodanine-3-acetic acid derivatives against a panel of bacteria, mycobacteria, and fungi. The study identified several compounds with significant activity, highlighting the potential of structurally similar compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Synthetic Applications

Research into p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts has shown their effectiveness as versatile reagents for the synthesis of N-alkylacetamides and carbamates. This demonstrates the utility of such compounds in the synthesis of natural and pharmaceutical products, pointing to the broad synthetic applications of related compounds (Sakai et al., 2022).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-18-8-6-17(7-9-18)26-24(27)15-31-20-10-11-21-22(14-20)32-23(25(21)28)13-16-4-3-5-19(12-16)30-2/h3-14H,15H2,1-2H3,(H,26,27)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDQLUWPMXWPF-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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